(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid
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Overview
Description
®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid is a chiral compound known for its significant applications in various fields, including pharmaceuticals and organic chemistry. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)acetophenone.
Cyclization: The aminated product undergoes cyclization to form the pyrrolidine ring.
Esterification: Finally, the compound is esterified with acetic acid to yield ®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid.
Industrial Production Methods
Industrial production of this compound often employs similar biocatalytic processes due to their high efficiency and enantioselectivity. The use of recombinant engineered bacteria expressing the necessary enzymes can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted pyrrolidines.
Scientific Research Applications
®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid involves its interaction with specific molecular targets, such as NK-1 receptors. The trifluoromethyl groups enhance its binding affinity and stability, allowing it to effectively modulate biological pathways associated with these receptors .
Comparison with Similar Compounds
Similar Compounds
®-3,5-Bis(trifluoromethyl)phenyl ethanol: A precursor in the synthesis of the target compound.
®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea: A chiral thiourea catalyst with similar structural features.
®-3,3-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1-binaphthyl-2,2-diyl hydrogenphosphate: Another chiral compound used in enantioselective catalysis.
Uniqueness
®-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid is unique due to its specific combination of a pyrrolidine ring and trifluoromethyl groups, which confer high chemical stability and biological activity. This makes it particularly valuable in pharmaceutical synthesis and biocatalysis research.
Properties
Molecular Formula |
C14H13F6NO3 |
---|---|
Molecular Weight |
357.25 g/mol |
IUPAC Name |
2-[1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C14H13F6NO3/c15-13(16,17)8-3-9(14(18,19)20)5-10(4-8)21-2-1-11(6-21)24-7-12(22)23/h3-5,11H,1-2,6-7H2,(H,22,23) |
InChI Key |
ISWIGCDQVGGYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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